2-Nitrophenanthraquinone

Physicochemical characterization Solid-state properties Formulation science

2-Nitrophenanthraquinone (CAS 604-95-5; also known as 2-nitrophenanthrene-9,10-dione) is a nitro-substituted ortho-quinone derivative of phenanthrene. It is a bluish-black solid with a molecular formula of C14H7NO4 and a molecular weight of 253.21 g/mol.

Molecular Formula C14H7NO4
Molecular Weight 253.21 g/mol
CAS No. 604-95-5
Cat. No. B3054437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenanthraquinone
CAS604-95-5
Molecular FormulaC14H7NO4
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O
InChIInChI=1S/C14H7NO4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H
InChIKeyKNAXWOBOCVVMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenanthraquinone (CAS 604-95-5): Core Identity and Physicochemical Baseline


2-Nitrophenanthraquinone (CAS 604-95-5; also known as 2-nitrophenanthrene-9,10-dione) is a nitro-substituted ortho-quinone derivative of phenanthrene. It is a bluish-black solid with a molecular formula of C14H7NO4 and a molecular weight of 253.21 g/mol . The compound is characterized by a melting point of 180 °C, which is significantly lower than that of its unsubstituted parent, phenanthraquinone (209–212 °C), due to the disruption of crystal lattice packing by the nitro group [1]. Its density is predicted to be 1.481 g/cm³, and its boiling point is predicted at 474.3 °C . As a 1,2-dione, it contains a planar, cis-coplanar arrangement of carbonyl groups that has been associated with selective inhibition of human carboxylesterase 1 (hCE1) [2].

Why Generic Substitution of 2-Nitrophenanthraquinone Fails in Critical Applications


Simple replacement of 2-nitrophenanthraquinone with unsubstituted phenanthraquinone or other quinone analogs is not scientifically justifiable due to substantial differences in physicochemical properties and biological activity profiles that arise directly from the electron-withdrawing nitro substituent. The nitro group at the 2-position significantly depresses the melting point from 209–212 °C to 180 °C, indicating altered solid-state behavior that impacts formulation and processing . Furthermore, the presence of the nitro group imparts a distinct inhibitory profile against human leukocyte alkaline phosphatase (IC₅₀ = 9.68 mM), whereas unsubstituted phenanthraquinone exhibits high potency against endothelial nitric oxide synthase (eNOS, IC₅₀ = 0.6 μM) but no reported activity on alkaline phosphatase [1][2]. In organic cathode applications, computational models demonstrate that mono-substitution with an electron-withdrawing group like nitro optimizes mass energy density, while full substitution maximizes redox potential—a trade-off that makes the mono-nitro derivative uniquely positioned [3]. These divergent properties confirm that 2-nitrophenanthraquinone cannot be treated as a commodity quinone.

2-Nitrophenanthraquinone: Quantitative Comparative Evidence for Informed Procurement


Melting Point Depression by Nitro Substitution: Impact on Formulation and Processing

The introduction of a nitro group at the 2-position of the phenanthraquinone scaffold results in a substantial depression of the melting point from 209–212 °C (unsubstituted phenanthraquinone) to 180 °C (2-nitrophenanthraquinone), a decrease of approximately 30 °C . This change is attributed to the disruption of π-π stacking interactions and altered crystal packing due to the polar nitro moiety, which directly influences the compound's solubility, thermal stability, and processability in formulations.

Physicochemical characterization Solid-state properties Formulation science

Human Leukocyte Alkaline Phosphatase Inhibition: Divergent Activity Profile

2-Nitrophenanthraquinone demonstrates weak but measurable inhibition of human leukocyte alkaline phosphatase, with an IC₅₀ value of 9.68 mM (9.68 × 10⁶ nM) in the presence of 10 mM p-nitrophenyl phosphate as substrate [1]. In stark contrast, unsubstituted phenanthraquinone exhibits potent inhibition of endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 0.6 μM but shows no reported activity against alkaline phosphatase in comparable assays [2]. The nitro substituent thus redirects the inhibitory profile toward a distinct enzymatic target.

Enzyme inhibition Biochemical assay Drug discovery

Mono-Nitro Substitution Optimizes Mass Energy Density in Organic Cathodes

A comprehensive DFT study on anthraquinone and phenanthraquinone derivatives revealed that while full substitution with electron-withdrawing groups (EWGs) yields the highest redox potential, mono-substitution provides the maximum mass energy density [1]. As a mono-nitro substituted phenanthraquinone, 2-nitrophenanthraquinone is positioned to balance redox potential (elevated relative to unsubstituted parent) with optimal gravimetric energy storage capacity. This class-level inference is supported by the general trend that each additional EWG increases molecular weight more than it raises voltage, leading to a net decrease in specific energy for poly-substituted derivatives.

Organic batteries Computational electrochemistry Energy storage

Historical Precedent for Wool Dyeing: Nitro Group Enables Mordant-Free Application

2-Nitrophenanthraquinone is documented as a bluish-black substance capable of dyeing fine wool either chrome-mordanted or unmordanted, as reported in the foundational 1916 study by Mukherjee and Watson on dyes derived from phenanthraquinone [1]. This contrasts with many anthraquinone and phenanthraquinone dyes that require a mordant (typically chromium or aluminum salts) to achieve adequate wash fastness and color depth. The ability to function without a mordant is attributed to the electron-withdrawing nitro group, which enhances the dye's substantivity for protein fibers through increased polarity and potential for direct fiber interactions.

Textile dyeing Mordant chemistry Colorant development

2-Nitrophenanthraquinone: High-Value Application Scenarios Backed by Evidence


Organic Cathode Material Development for Lithium-Ion Batteries

Investigators seeking to optimize the specific energy (mass energy density) of organic cathode materials should prioritize mono-substituted electron-withdrawing derivatives such as 2-nitrophenanthraquinone. DFT studies indicate that single substitution yields the highest mass energy density, while full substitution maximizes redox potential [1]. This compound provides a validated scaffold for balancing these two critical performance metrics, with the nitro group contributing to elevated redox potential relative to the unsubstituted parent.

Mordant-Free Wool Dyeing and Sustainable Textile Chemistry

Formulators developing environmentally benign textile dyes can leverage the intrinsic substantivity of 2-nitrophenanthraquinone for protein fibers. Its ability to dye wool without a chrome mordant reduces heavy metal usage and wastewater treatment burden [2]. The bluish-black shade and potential for further derivatization make it a viable starting point for modern, high-performance dye libraries.

Enzymology Tool Compound for Alkaline Phosphatase Studies

Biochemists investigating alkaline phosphatase modulation may employ 2-nitrophenanthraquinone as a weak inhibitor scaffold (IC₅₀ = 9.68 mM) to explore structure-activity relationships of nitro-quinones [3]. Its distinct target profile relative to unsubstituted phenanthraquinone (potent eNOS inhibitor) enables cross-screening studies to elucidate how the nitro substituent redirects quinone-enzyme interactions.

Low-Melting Quinone for Melt-Processed Composites

Materials scientists requiring a quinone derivative with a lower processing temperature than the parent phenanthraquinone can utilize the 180 °C melting point of 2-nitrophenanthraquinone . This 30 °C reduction relative to the unsubstituted analog facilitates melt blending with thermally sensitive polymers and reduces energy input during hot-melt extrusion or compression molding.

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